1-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride
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Overview
Description
1-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride is an organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes two pyrazole rings, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride typically involves the reaction of 4-amino-1-methylpyrazole with methylating agents such as methyl iodide. The reaction is carried out under controlled conditions, often in the presence of a base like sodium hydroxide or potassium carbonate, to facilitate the methylation process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and yields higher purity products. The use of automated systems and advanced analytical techniques ensures consistent quality and reduces production costs .
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pyrazole rings can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in inert atmospheres to prevent unwanted side reactions.
Substitution: Various nucleophiles, such as halides or amines, can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated compounds .
Scientific Research Applications
1-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: Employed in the study of enzyme inhibitors and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrazol-4-amine: A closely related compound with similar structural features but different functional groups.
4-amino-1-methylpyrazole: Another related compound used in similar applications but with distinct chemical properties.
Uniqueness
1-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride stands out due to its dual pyrazole rings, which provide unique reactivity and versatility in chemical synthesis. This structural feature allows for a broader range of applications compared to its analogs .
Properties
Molecular Formula |
C9H14ClN5 |
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Molecular Weight |
227.69 g/mol |
IUPAC Name |
1-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C9H13N5.ClH/c1-13-4-3-9(12-13)10-5-8-6-11-14(2)7-8;/h3-4,6-7H,5H2,1-2H3,(H,10,12);1H |
InChI Key |
VAELFRTWXRCKPA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NCC2=CN(N=C2)C.Cl |
Origin of Product |
United States |
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